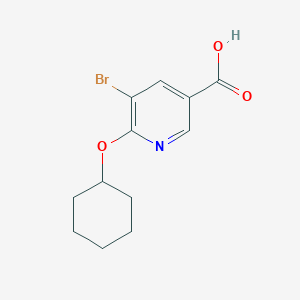
2-(4-乙基苯基)喹啉-4-甲酰氯
描述
科学研究应用
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
- The methods of synthesis include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach protocols . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- The results of these syntheses have been reported in the literature, and they have been used to tackle the drawbacks of the syntheses and side effects on the environment .
- 2-Phenyl-quinoline-4-carboxylic acid derivatives, which are similar to your compound, have been synthesized and evaluated for their antibacterial properties .
- The synthesis involved aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .
- The compounds displayed good antibacterial activity against Staphylococcus aureus . Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
Pharmaceutical and Medicinal Chemistry
Antibacterial Research
- “2-(4-Ethylphenyl)quinoline-4-carbonyl chloride” is a product for proteomics research .
- The compound has a molecular weight of 295.77 .
- It’s used for research purposes only and is not intended for diagnostic or therapeutic use .
- Quinoline derivatives have been synthesized using various methods, including the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .
- These compounds have been synthesized at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .
- The synthesized compounds have potential biological and pharmaceutical activities .
Proteomics Research
Synthetic Routes and Medicinal Applications
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Nowadays there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Industrial and Synthetic Organic Chemistry
Pfützinger Quinoline Synthesis
属性
IUPAC Name |
2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-2-12-7-9-13(10-8-12)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXZRUCYWAIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)


![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)



![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)